S-腺苷甲硫氨酸

描述

S-adenosyl-L-methionine is a naturally occurring compound found in all living organisms. It is a sulfonium-containing primary metabolite that plays a crucial role in various biological processes. S-adenosyl-L-methionine is best known for its role in one-carbon metabolism, where it serves as a methyl donor in numerous biological reactions . It is involved in the methylation of DNA, RNA, proteins, and lipids, making it essential for cellular growth, repair, and regulation .

科学研究应用

S-adenosyl-L-methionine has a wide range of scientific research applications, including:

Biology: It plays a crucial role in epigenetic regulation through DNA and histone methylation.

Medicine: S-adenosyl-L-methionine is used in the treatment of liver diseases, depression, and osteoarthritis.

Industry: S-adenosyl-L-methionine is used in the production of pharmaceuticals and nutraceuticals.

作用机制

Target of Action

S-adenosyl-L-methionine (SAMe) is a naturally occurring trialkyl sulfonium molecule that is typically associated with biological methyltransfer reactions . It is a direct metabolite of the essential amino acid L-methionine . SAMe is best known for the role it plays in one-carbon metabolism where it serves as a methyl donor in many biological reactions .

Mode of Action

SAMe plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation . This process involves the transfer of a methyl group from SAMe to a variety of molecules, including proteins, lipids, and nucleic acids . This methylation process is critical for cellular growth, repair, and maintenance of several hormones and neurotransmitters .

Biochemical Pathways

SAMe is involved in three major metabolic pathways: transmethylation, transsulfuration, and aminopropylation . In the transmethylation pathway, SAMe donates a methyl group to a variety of substrates, including nucleic acids, proteins, lipids, and secondary metabolites . In the transsulfuration pathway, SAMe is converted to homocysteine, which is then further metabolized to cysteine, a precursor of glutathione . In the aminopropylation pathway, decarboxylated SAMe is a precursor of polyamines, such as spermidine and spermine .

Pharmacokinetics

SAMe is well-absorbed following oral administration, but its systemic bioavailability is relatively low due to extensive first-pass hepatic metabolism . The pharmacokinetic properties of SAMe can be influenced by the formulation. For example, a novel formulation of SAMe, the phytate salt, has been found to have significantly better pharmacokinetic parameters compared to the tosylated form .

Result of Action

The methylation reactions facilitated by SAMe are critical for cellular growth and repair, and they maintain the phospho-bilipid layer in cell membranes . SAMe also helps in the maintenance of the action of several hormones and neurotransmitters that affect mood . Clinical studies have shown that SAMe can have therapeutic benefits in the treatment of depression, liver disorders, fibromyalgia, and osteoarthritis .

Action Environment

The action of SAMe can be influenced by various environmental factors. For example, the presence of other molecules can affect the ability of SAMe to donate its methyl group . Additionally, the pH and temperature of the environment can influence the stability and efficacy of SAMe .

准备方法

Synthetic Routes and Reaction Conditions

S-adenosyl-L-methionine is synthesized in vivo from adenosine triphosphate (ATP) and L-methionine by the enzyme methionine adenosyltransferase . The reaction involves the transfer of the adenosyl group from ATP to the sulfur atom of methionine, forming S-adenosyl-L-methionine .

Industrial Production Methods

Industrial production of S-adenosyl-L-methionine typically involves microbial fermentation using strains such as Pichia pastoris and Saccharomyces cerevisiae . The production process can be optimized by genetic engineering to enhance the activity of methionine adenosyltransferase and by optimizing culture conditions . Immobilized enzyme systems have also been developed to improve the efficiency and stability of the production process .

化学反应分析

Types of Reactions

S-adenosyl-L-methionine undergoes various types of reactions, including:

Methylation: S-adenosyl-L-methionine donates a methyl group to substrates such as nucleic acids, proteins, and lipids.

Transsulfuration: S-adenosyl-L-methionine is converted to S-adenosylhomocysteine, which can be further metabolized to homocysteine and cysteine.

Aminopropylation: S-adenosyl-L-methionine donates an aminopropyl group in the synthesis of polyamines.

Common Reagents and Conditions

The methylation reactions involving S-adenosyl-L-methionine typically require methyltransferase enzymes and occur under physiological conditions . Transsulfuration and aminopropylation reactions also occur enzymatically within the cell .

Major Products

The major products formed from the reactions of S-adenosyl-L-methionine include S-adenosylhomocysteine, methylated nucleic acids, proteins, and lipids, as well as polyamines .

相似化合物的比较

S-adenosyl-L-methionine is unique in its ability to donate methyl, aminopropyl, and adenosyl groups in various biological reactions . Similar compounds include:

S-adenosylhomocysteine: A product of S-adenosyl-L-methionine metabolism that can be further converted to homocysteine and cysteine.

Methionine: An essential amino acid that serves as a precursor for the synthesis of S-adenosyl-L-methionine.

Adenosine triphosphate (ATP): A molecule that provides the adenosyl group for the synthesis of S-adenosyl-L-methionine.

S-adenosyl-L-methionine’s versatility and involvement in multiple biochemical pathways make it a unique and essential compound in cellular metabolism .

属性

Key on ui mechanism of action |

S-Adenosylmethionine (SAMe) is a natural substance present in the cells of the body. It is a direct metabolite of the essential amino acid L-methionine. SAMe plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation. SAMe, formed from the reaction of L-methionine and adenosine triphosphate catalyzed by the enzyme S-adenosylmethionine synthetase, is the methyl-group donor in the biosynthesis of both DNA and RNA nucleic acids, phospholipids, proteins, epinephrine, melatonin, creatine and other molecules. |

|---|---|

CAS 编号 |

29908-03-0 |

分子式 |

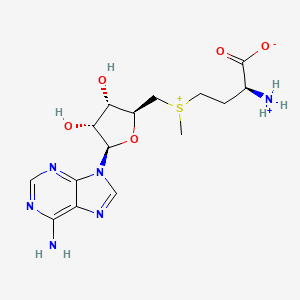

C15H23N6O5S+ |

分子量 |

399.4 g/mol |

IUPAC 名称 |

(2S)-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]-2-azaniumylbutanoate |

InChI |

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/p+1/t7-,8+,10+,11+,14+,27?/m0/s1 |

InChI 键 |

MEFKEPWMEQBLKI-AIRLBKTGSA-O |

SMILES |

C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

手性 SMILES |

C[S+](CC[C@@H](C(=O)[O-])[NH3+])C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

规范 SMILES |

C[S+](CCC(C(=O)[O-])[NH3+])CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

外观 |

Solid powder |

沸点 |

78 °C |

Key on ui other cas no. |

78548-84-2 91279-78-6 29908-03-0 24346-00-7 |

物理描述 |

Solid |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Ademetionine AdoMet FO 1561 FO-1561 FO1561 Gumbaral S Adenosyl L Methionine S Adenosylmethionine S Adenosylmethionine Sulfate Tosylate S Amet S-Adenosyl-L-Methionine S-Adenosylmethionine S-Adenosylmethionine Sulfate Tosylate SAM-e Samy |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。